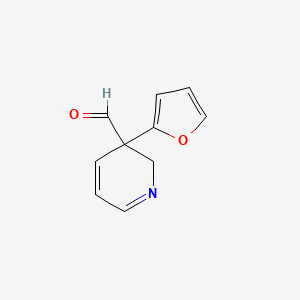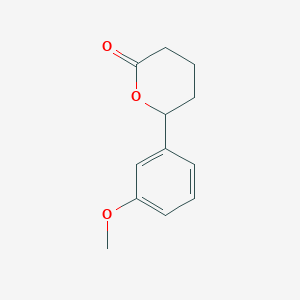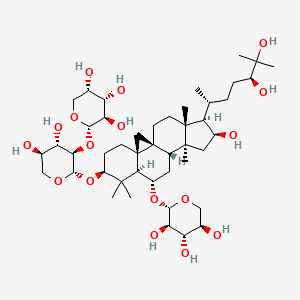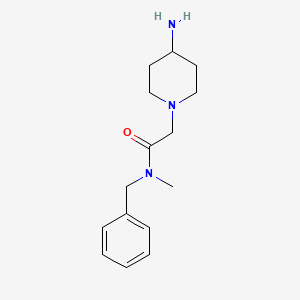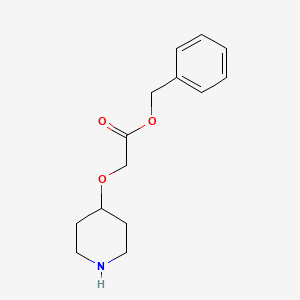
4-(2-Propylpyrrolidin-1-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Propylpyrrolidin-1-yl)piperidine is a compound that features a piperidine ring substituted with a 2-propylpyrrolidine moiety. Piperidine and pyrrolidine are both nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors under acidic or basic conditions . For instance, a multi-component reaction involving an aromatic amine, alkyl acetoacetate, and a catalyst can be used to form the piperidine ring .
Industrial Production Methods: Industrial production of piperidine derivatives often involves scalable and cost-effective methods such as continuous flow reactions and microwave-assisted synthesis . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.
化学反应分析
Types of Reactions: 4-(2-Propylpyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of N-oxides or carbonyl-containing derivatives.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
4-(2-Propylpyrrolidin-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of 4-(2-Propylpyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may activate signaling pathways like NF-κB or PI3K/Akt, which are involved in cell proliferation and apoptosis .
相似化合物的比较
Pyrrolidine: A five-membered nitrogen-containing ring with similar biological activities.
Piperidine: A six-membered nitrogen-containing ring widely used in medicinal chemistry.
Piperine: An alkaloid with a piperidine moiety known for its antioxidant and anticancer properties.
Uniqueness: 4-(2-Propylpyrrolidin-1-yl)piperidine stands out due to its unique combination of a piperidine ring and a 2-propylpyrrolidine group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
属性
分子式 |
C12H24N2 |
|---|---|
分子量 |
196.33 g/mol |
IUPAC 名称 |
4-(2-propylpyrrolidin-1-yl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-2-4-11-5-3-10-14(11)12-6-8-13-9-7-12/h11-13H,2-10H2,1H3 |
InChI 键 |
RUHYPPCIJVDZAH-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCCN1C2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


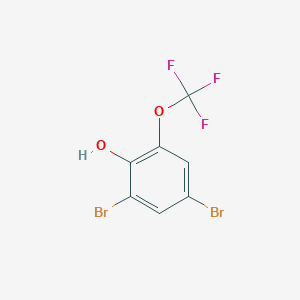
![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)



